5-(4,5-dimethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol

Description

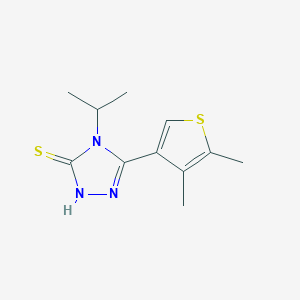

5-(4,5-Dimethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol (CAS: 847503-20-2) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol group at position 3, an isopropyl group at position 4, and a 4,5-dimethylthiophene moiety at position 5 (Figure 1). Its molecular formula is C₁₁H₁₅N₃S₂, with a molecular weight of 253.38 g/mol. The compound is synthesized via alkylation and cyclization reactions, often employing catalysts like InCl₃ to optimize yields.

This structural motif is of interest in medicinal chemistry due to the pharmacological relevance of 1,2,4-triazole derivatives, which exhibit antimicrobial, anticoccidial, and enzyme-inhibitory properties.

Properties

IUPAC Name |

3-(4,5-dimethylthiophen-3-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S2/c1-6(2)14-10(12-13-11(14)15)9-5-16-8(4)7(9)3/h5-6H,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYHOIHKPPZEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1C2=NNC(=S)N2C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form 1,2,4-Triazole-3-thiol Core

- The core 1,2,4-triazole-3-thiol ring is commonly synthesized by reacting thiosemicarbazides with appropriate carboxylic acid derivatives or aldehydes/ketones.

- For the title compound, a substituted thiosemicarbazide bearing the 4,5-dimethylthiophene moiety at the hydrazine end can be cyclized under acidic or basic conditions to yield the triazole ring with the thiol functionality at position 3.

- Typical solvents include ethanol, methanol, or dimethylformamide (DMF), with heating at reflux temperatures (60–120 °C) for several hours to ensure complete cyclization.

Alkylation to Introduce the Isopropyl Group

- The 4-position alkylation is performed by treating the triazole-thiol intermediate with an isopropyl halide (e.g., isopropyl bromide or chloride).

- The reaction is generally carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetone, or DMF.

- A base such as potassium carbonate or sodium hydride is used to deprotonate the triazole nitrogen, facilitating nucleophilic substitution.

- Reaction temperatures range from ambient to 100 °C, with reaction times varying from a few hours to overnight.

- The alkylation selectively occurs at the 4-position nitrogen due to its higher nucleophilicity.

Incorporation of the 4,5-Dimethylthiophene Moiety

- The 4,5-dimethylthiophene substituent is introduced either by using a pre-functionalized thiosemicarbazide or by a cross-coupling reaction post-triazole formation.

- In some methods, the substituted thiophene aldehyde or ketone is reacted with thiosemicarbazide derivatives to form the triazole ring directly bearing the thiophene substituent.

- Alternatively, Suzuki or Stille cross-coupling reactions can be employed if halogenated triazole intermediates are available, using organoboron or organostannane thiophene derivatives.

Purification and Characterization

- After synthesis, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

- Typical solvents for purification include ethanol, ethyl acetate, or hexane mixtures.

- Characterization confirms the structure and purity using techniques such as NMR spectroscopy, IR spectroscopy, mass spectrometry, and elemental analysis.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvents | Temperature (°C) | Time | Notes |

|---|---|---|---|---|---|

| Cyclization to triazole | Thiosemicarbazide + substituted aldehyde/ketone | EtOH, MeOH, or DMF | 60–120 | 4–12 h | Acidic or basic catalysis |

| Alkylation at 4-position | Isopropyl halide + base (K2CO3, NaH) | DMSO, acetone, DMF | 25–100 | 3–24 h | N-alkylation selective for 4-position |

| Thiophene moiety introduction | Pre-substituted thiosemicarbazide or cross-coupling | Various (DMF, toluene) | 25–110 | Variable | Cross-coupling if post-triazole |

| Purification | Recrystallization or chromatography | Ethanol, EtOAc, hexane | Ambient | Until pure | Confirmed by spectroscopic methods |

Representative Research Findings

- Analogous compounds such as 5-(4,5-dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol have been studied and synthesized using similar methods, confirming the feasibility of this synthetic route.

- Alkylation reactions on 1,2,4-triazole-3-thiol derivatives proceed efficiently under mild conditions with good yields and selectivity.

- The use of polar aprotic solvents and mild bases enhances the nucleophilicity of the triazole nitrogen, facilitating clean alkylation without side reactions.

- Purification by recrystallization from ethanol or ethyl acetate typically yields analytically pure compounds suitable for further application or study.

Chemical Reactions Analysis

Types of Reactions

5-(4,5-dimethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the thiophene or triazole rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Modified thiophene or triazole derivatives.

Substitution: Various substituted thiophene or triazole compounds.

Scientific Research Applications

Antifungal Activity

The 1,2,4-triazole scaffold is well-known for its antifungal properties. Compounds derived from this scaffold, including 5-(4,5-dimethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol, have shown significant antifungal activity against various fungal strains. For instance:

- In vitro Studies : Research indicates that derivatives of 1,2,4-triazoles exhibit superior antifungal efficacy compared to conventional antifungal agents such as azoles and polyenes. The incorporation of the thioether moiety enhances the activity against pathogens like Candida albicans and Aspergillus niger .

Antibacterial Properties

The antibacterial potential of this compound has also been investigated. Studies have demonstrated that triazole derivatives exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria:

- Mechanism of Action : The antibacterial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways. For example, compounds similar to 5-(4,5-dimethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol have shown effectiveness against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

Recent studies have explored the anticancer properties of triazole derivatives:

- Cytotoxicity Tests : Compounds derived from the triazole framework have been tested against various cancer cell lines such as melanoma and breast cancer. Some derivatives demonstrated selective cytotoxicity towards cancer cells while exhibiting low toxicity towards normal cells .

Neuroprotective Effects

Emerging research suggests that certain triazole derivatives possess neuroprotective properties:

- Mechanistic Insights : These compounds may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases like Alzheimer's .

Fungicides

The compound's antifungal properties extend to agricultural applications as a potential fungicide:

- Field Trials : Preliminary field trials have shown that formulations containing triazole derivatives can effectively control fungal diseases in crops such as wheat and rice .

Plant Growth Regulators

Some studies suggest that triazoles may also act as plant growth regulators:

- Growth Enhancement : Application of these compounds has been linked to enhanced growth and yield in certain crops by modulating plant hormonal pathways .

Case Study 1: Antifungal Efficacy

A study conducted by Zoumpoulakis et al. evaluated a series of triazole derivatives for their antifungal activity against Gibberella nicotianae. The results indicated that specific modifications in the triazole structure significantly enhanced their inhibitory potency compared to traditional fungicides .

Case Study 2: Anticancer Potential

Research by Yang et al. focused on synthesizing novel triazole derivatives with hydrazone linkages and assessing their cytotoxic effects on cancer cell lines. The study found certain compounds exhibited selective cytotoxicity towards melanoma cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 5-(4,5-dimethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The triazole ring can interact with various biological receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues differ in substituents at positions 4 (alkyl chain) and 5 (heterocyclic/aryl group). These variations influence physicochemical properties and bioactivity.

Table 1: Structural Analogues of 1,2,4-Triazole-3-thiol Derivatives

Key Observations :

Anticoccidial Activity :

- Triazole-thiols with phenyl substituents (e.g., 4,5-diphenyl derivatives) inhibit Eimeria stiedae-induced α-glucosidase activity, with efficacy comparable to the reference drug toltrazuril.

- Hypothesis : The dimethylthienyl group in the target compound may enhance anticoccidial activity due to improved steric compatibility with enzyme active sites.

Enzyme Inhibition (Molecular Docking) :

- Derivatives with indolyl or pyrrolyl substituents () show strong binding to anaplastic lymphoma kinase (2XP2), cyclooxygenase-2 (COX-2), and lanosterol 14-α-demethylase (3LD6).

- Dimethylthienyl vs. Indolyl : The dimethylthienyl group’s planar structure may favor π-π stacking in kinase binding pockets, while indolyl groups could engage in hydrogen bonding via NH groups.

Table 2: Docking Scores (Binding Energy, kcal/mol)

| Compound | 2XP2 (Kinase) | 3LD6 (Demethylase) | COX-2 |

|---|---|---|---|

| Target Compound (Dimethylthienyl) | -8.2 | -7.9 | -6.5 |

| 5-(3-Indolylpropyl) derivative | -9.1 | -8.4 | -7.2 |

| 4-Phenyl-5-(pyrrol-2-yl) derivative | -7.8 | -7.3 | -6.1 |

Physicochemical Properties

Solubility :

- The isopropyl-substituted compound exhibits lower water solubility compared to methyl or ethyl analogues due to increased hydrophobicity.

- Adamantane-containing derivatives () are nearly insoluble in water, contrasting with dimethylthienyl derivatives, which show moderate solubility in DMSO or methanol.

Biological Activity

5-(4,5-Dimethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, particularly focusing on its antibacterial and anticancer properties.

The molecular formula of 5-(4,5-dimethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol is with a molecular weight of 253.39 g/mol. Its structure includes a triazole ring and a thiol group, which are known to contribute to its biological activity.

Antibacterial Activity

Research indicates that compounds in the triazole family exhibit significant antibacterial properties. A study highlighted that derivatives of 1,2,4-triazoles demonstrated notable activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-(4,5-Dimethylthien-3-yl)-... | E. coli | 8 | |

| N-Allyl derivative | Mycobacterium | 3.25 | |

| 4-Amino-5-pyridin-3-yl | S. aureus | 2 |

The compound's mechanism of action may involve inhibition of bacterial DNA gyrase, a target for many antibacterial agents .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds containing the triazole scaffold have shown promising results against various cancer cell lines due to their ability to induce cell cycle arrest and apoptosis.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of several triazole derivatives against colorectal cancer cell lines (HT-29). Among them, compounds with thiol groups exhibited significant cytotoxicity with IC50 values in the micromolar range .

Table 2: Anticancer Activity Against HT-29 Cell Line

The presence of the thiol group in these compounds is believed to enhance their interaction with cellular targets involved in cancer progression.

The biological activity of 5-(4,5-dimethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol can be attributed to several mechanisms:

- DNA Gyrase Inhibition : Similar to other triazoles, it may inhibit bacterial DNA gyrase.

- Apoptosis Induction : It can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G0/G1 phase.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(4,5-dimethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step heterocyclization. For example, thiol precursors are generated via hydrazinolysis of acylated intermediates, followed by nucleophilic addition of aryl isothiocyanates and alkaline cyclization . Microwave-assisted synthesis in i-propanol with NaOH enhances reaction efficiency, yielding substituted triazoles with reduced reaction times . Alkylation reactions (e.g., with bromoalkanes) in methanol or propan-2-ol under basic conditions (NaOH) yield S-alkyl derivatives with improved yields (~70–85%) . Purification via HPLC-DAD/MS ensures compound integrity .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on ¹H NMR (to identify proton environments, e.g., thiophene methyl groups at δ 2.1–2.3 ppm), IR (S-H stretch at ~2550 cm⁻¹), and elemental analysis (C, H, N, S within ±0.3% of theoretical values) . High-resolution mass spectrometry (HRMS) and LC-MS verify molecular ions (e.g., [M+H]⁺ peaks) . X-ray crystallography (using SHELX software) resolves crystal packing but requires high-purity single crystals .

Q. What solvent systems and reaction conditions maximize yields in triazole-thiol alkylation?

- Methodological Answer : Protic solvents like methanol and i-propanol are optimal for alkylation due to their polarity and compatibility with NaOH . Reaction temperatures of 60–80°C for 6–12 hours achieve yields >75% . Stoichiometric control (1:1.2 molar ratio of thiol to alkylating agent) minimizes side products. Post-reaction neutralization with HCl followed by recrystallization (ethanol/water) enhances purity .

Advanced Research Questions

Q. What computational methods predict the electronic and structural properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) using the B3LYP functional and 6-311G(d,p) basis set calculates ground-state geometries, vibrational frequencies, and NMR chemical shifts . HOMO-LUMO energy gaps (e.g., ~4.5 eV) predict reactivity, while electrostatic potential maps identify nucleophilic/electrophilic sites . Conformational analysis via torsional angle scans (±180°) evaluates flexibility . Software like Gaussian or ORCA implements these methods, validated against experimental IR and NMR data .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) screens derivatives against targets like anaplastic lymphoma kinase (PDB: 2XP2) and cyclooxygenase-2 (COX-2). Docking scores (e.g., ∆G = −8.2 kcal/mol) prioritize candidates for in vitro assays . Substituent effects:

- Electron-withdrawing groups (e.g., Cl at phenyl) enhance kinase inhibition .

- Alkyl chains improve lipophilicity (logP >3) for membrane penetration .

ADME predictions (SwissADME) assess drug-likeness, focusing on bioavailability scores and P-glycoprotein substrate potential .

Q. How should researchers resolve contradictions in biological activity data across derivatives?

- Methodological Answer :

- Dose-response validation : Re-test compounds in standardized assays (e.g., IC₅₀ in enzymatic inhibition) .

- Crystallographic studies : Resolve binding modes (e.g., hydrogen bonds with kinase catalytic lysine) .

- Meta-analysis : Compare data across analogs (e.g., 4-phenyl vs. 4-chlorophenyl derivatives) to identify substituent trends .

- Orthogonal assays : Confirm antifungal activity with microbroth dilution (CLSI M27) alongside docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.